1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde
Description
1-Oxa-9-thiaspiro[55]undecane-4-carbaldehyde is a spirocyclic compound characterized by its unique structural features The compound contains both oxygen and sulfur atoms within its spirocyclic framework, which contributes to its distinct chemical properties
Properties
Molecular Formula |
C10H16O2S |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
1-oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde |
InChI |
InChI=1S/C10H16O2S/c11-8-9-1-4-12-10(7-9)2-5-13-6-3-10/h8-9H,1-7H2 |
InChI Key |
RWDYIGNALJTCEE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCSCC2)CC1C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde involves several steps. One common synthetic route is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst to form the spirocyclic structure . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: It is studied for its interactions with biological targets, such as enzymes and receptors, which can lead to the discovery of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde involves its interaction with specific molecular targets. For example, in the context of antituberculosis research, the compound has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential molecules across the bacterial cell membrane, leading to the death of the bacteria.
Comparison with Similar Compounds
1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde can be compared with other spirocyclic compounds, such as:
1-Oxa-9-azaspiro[5.5]undecane: This compound contains a nitrogen atom in place of the sulfur atom and has been studied for its antituberculosis activity.
1-Oxa-4,9-diazaspiro[5.5]undecane: This compound contains two nitrogen atoms and has shown potential as a dual ligand for the sigma-1 receptor and the μ-opioid receptor.
1-Oxa-9-thiaspiro[5.5]undecan-4-ol: This compound is a hydroxyl derivative of this compound and has different chemical properties.
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms within the spirocyclic framework, which imparts distinct chemical reactivity and potential biological activity.
Biological Activity
1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound has a distinctive spirocyclic structure that contributes to its biological interactions. The molecular formula is , with a molecular weight of 199.31 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C11H15OS |
| Molecular Weight | 199.31 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as a modulator of signaling pathways, influencing cellular responses.
Pharmacological Activity
Recent studies have indicated that derivatives of the spirocyclic framework, including those related to this compound, exhibit significant pharmacological effects:
- Antinociceptive Activity : Compounds in this class have been evaluated for their analgesic properties, showing effectiveness comparable to established analgesics like oxycodone while exhibiting fewer side effects such as constipation .
- Inhibition of Soluble Epoxide Hydrolase (sEH) : Certain derivatives have demonstrated potent inhibition of sEH, a target for treating chronic kidney diseases . This inhibition can lead to reduced inflammation and improved renal function.
- Dual Ligand Activity : Some related compounds have been characterized as dual ligands for the sigma-1 receptor and the μ-opioid receptor, indicating a potential for multi-target therapeutic strategies .
Case Studies
A study investigating the pharmacological properties of 1-Oxa-9-thiaspiro[5.5]undecane derivatives highlighted their effectiveness in pain management models:
- Experimental Model : In a rat model of anti-glomerular basement membrane glomerulonephritis, a derivative exhibited significant reduction in serum creatinine levels when administered orally at 30 mg/kg .
- Comparative Analysis : The compound's analgesic profile was compared to that of oxycodone, revealing effective pain relief with lower incidence of adverse effects.
Research Findings
Research has focused on synthesizing various derivatives of spirocyclic compounds to enhance their biological activity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
